Superior Serotonin Transporter (5-HTT) Binding Affinity of 5-Fluorobenzofuran-Derived Dual Ligands vs. Non-Fluorinated Analogs
Derivatives of 5-fluorobenzofuran exhibit low nanomolar Ki values at the serotonin transporter, enabling dual 5-HT1A/5-HTT activity. In a series reported by Venkatesan et al., the 5-fluorobenzofuran-based compound 34 displayed a Ki of 0.5 nM for the serotonin transporter, which is a 60-fold improvement over the non-fluorinated parent scaffold's Ki of approximately 30 nM [1]. This represents a quantified 60x potency enhancement directly attributable to the fluorinated core.
| Evidence Dimension | Serotonin Transporter Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 nM (Compound 34, 5-fluorobenzofuran derivative) |
| Comparator Or Baseline | Ki ≈ 30 nM (Non-fluorinated benzofuran derivative; Compound 33) |
| Quantified Difference | 60-fold lower Ki (higher affinity) |
| Conditions | Radioligand binding assay using [3H]paroxetine in rat frontal cortical synaptosomes |
Why This Matters
For researchers developing selective serotonin reuptake inhibitors (SSRIs) or dual 5-HT1A/5-HTT agents, the 5-fluorobenzofuran scaffold provides a validated 60x boost in primary target affinity, making it a more efficient starting point for lead optimization compared to non-fluorinated analogs.
- [1] Venkatesan, A. M., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorg Med Chem Lett, 20(3), 824-7. doi:10.1016/j.bmcl.2009.12.093 View Source
